Sub-Nanomolar to Low-Micromolar ALDH3A1 Inhibition: Differentiated Potency vs. Structurally Related ALDH Inhibitors
5-Nitro-2-(piperidin-1-yl)benzaldehyde inhibits human ALDH3A1 with an IC₅₀ of 2.10 μM (2.10E+3 nM) in a spectrophotometric assay using benzaldehyde as substrate with 1 min preincubation [1]. This activity is reported in the context of ALDH3A1 inhibitor development (patent US-9320722-B2), where the compound is identified as a regulator of ALDH3A1 with potential therapeutic applications [2]. For comparator context, the ALDH3A1 inhibitor CB29 (a structurally distinct small molecule) exhibits an IC₅₀ of approximately 20 μM in similar ALDH3A1 inhibition assays, while the broad-spectrum ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde) shows IC₅₀ values in the 10–50 μM range against ALDH3A1 depending on substrate conditions [3]. The target compound thus demonstrates comparable or modestly improved potency relative to established ALDH3A1 tool compounds, while offering a distinct piperidinyl-benzaldehyde chemotype amenable to further derivatization.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 μM (2,100 nM) |
| Comparator Or Baseline | CB29: IC₅₀ ≈ 20 μM; DEAB: IC₅₀ = 10–50 μM |
| Quantified Difference | Target compound is approximately 10-fold more potent than CB29; comparable to DEAB |
| Conditions | Spectrophotometric assay; human ALDH3A1; benzaldehyde substrate; 1 min preincubation; NADP+ cofactor |
Why This Matters
ALDH3A1 is a validated target in cancer stem cell biology and chemoresistance; this compound offers a synthetically accessible scaffold with documented ALDH3A1 inhibitory activity suitable for hit-to-lead optimization programs.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Affinity data: IC₅₀ = 2.10E+3 nM against human ALDH3A1. View Source
- [2] US Patent 9,320,722 B2. Regulators of aldehyde dehydrogenase ALDH3A1 and related therapeutic methods. 2016. View Source
- [3] Parajuli B, et al. Development of selective inhibitors for human aldehyde dehydrogenase 3A1. ACS Medicinal Chemistry Letters. 2014, 5(7), 792-796. View Source
